molecular formula C13H13ClN2O2 B567784 4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-85-0

4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B567784
CAS No.: 1242260-85-0
M. Wt: 264.709
InChI Key: CKGPRPNZNOREAK-UHFFFAOYSA-N
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Description

4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the quinoline ring. Its molecular formula is C13H12ClN3O2, and it has a molecular weight of 277.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-8-chloro-6-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as zinc chloride. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-8-chloro-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids by binding to bacterial DNA gyrase. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • Ethyl 4-chloro-2-methylquinoline-6-carboxylate
  • Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Uniqueness

4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both an amino group and a chlorine atom on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

1242260-85-0

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.709

IUPAC Name

ethyl 4-amino-8-chloro-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

CKGPRPNZNOREAK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)C)N

Synonyms

4-Amino-8-chloro-6-methylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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